3-(3-Hydroxycyclohexyl)propanoic acid
Description
Properties
IUPAC Name |
3-(3-hydroxycyclohexyl)propanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16O3/c10-8-3-1-2-7(6-8)4-5-9(11)12/h7-8,10H,1-6H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTYKCEQADKYNFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC(C1)O)CCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Hydroxycyclohexyl)propanoic acid typically involves the following steps:
Cyclohexanone to 3-Hydroxycyclohexanone: Cyclohexanone is subjected to a hydroxylation reaction using appropriate oxidizing agents such as hydrogen peroxide in the presence of a catalyst to yield 3-hydroxycyclohexanone.
3-Hydroxycyclohexanone to 3-(3-Hydroxycyclohexyl)propanoic acid: The 3-hydroxycyclohexanone is then reacted with acrylonitrile in the presence of a base to form 3-(3-hydroxycyclohexyl)propionitrile. This intermediate is subsequently hydrolyzed under acidic conditions to yield 3-(3-Hydroxycyclohexyl)propanoic acid.
Industrial Production Methods
Industrial production methods for 3-(3-Hydroxycyclohexyl)propanoic acid may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, high-efficiency catalysts, and automated control systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
3-(3-Hydroxycyclohexyl)propanoic acid undergoes various types of chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The hydroxy group can participate in substitution reactions, such as esterification with alcohols in the presence of acid catalysts to form esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Esterification: Alcohols (e.g., methanol, ethanol) with sulfuric acid (H2SO4) as a catalyst.
Major Products
Oxidation: 3-Oxocyclohexylpropanoic acid.
Reduction: 3-(3-Hydroxycyclohexyl)propanol.
Esterification: 3-(3-Hydroxycyclohexyl)propanoate esters.
Scientific Research Applications
3-(3-Hydroxycyclohexyl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Studied for its potential role in metabolic pathways and as a building block for bioactive compounds.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 3-(3-Hydroxycyclohexyl)propanoic acid involves its interaction with specific molecular targets and pathways. For instance, its hydroxy group can form hydrogen bonds with biological macromolecules, influencing their structure and function. The carboxylic acid group can participate in acid-base reactions, affecting the compound’s solubility and reactivity in biological systems.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The following compounds share structural similarities with 3-(3-Hydroxycyclohexyl)propanoic acid, differing in ring type (cyclohexyl vs. phenyl) or substituent positions:
*Calculated based on molecular formula.
Physical and Chemical Properties
- Phenyl derivatives like 3-(4-Hydroxyphenyl)propanoic acid exhibit higher water solubility owing to aromatic ring polarity .
- Acidity: The hydroxyl group’s position influences pKa. For example, 3-(3-Hydroxyphenyl)propanoic acid (CAS 621-54-5) has a pKa ~4.2 (carboxylic acid) and ~9.8 (phenolic OH), comparable to caffeic acid (3,4-dihydroxy derivative, pKa 4.4 and 8.8) .
- Thermal Stability : Cyclohexyl derivatives may exhibit higher thermal stability than aromatic analogs due to reduced resonance effects .
Biological Activity
3-(3-Hydroxycyclohexyl)propanoic acid is a compound that has attracted attention for its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article aims to provide a detailed examination of its biological activity, including its mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The chemical structure of 3-(3-Hydroxycyclohexyl)propanoic acid includes a cyclohexyl ring with a hydroxyl group and a propanoic acid moiety. This unique arrangement of functional groups is crucial for its biological interactions.
Chemical Structure
- Molecular Formula : C₉H₁₈O₃
- Molecular Weight : 174.24 g/mol
Antioxidant Activity
Research indicates that 3-(3-Hydroxycyclohexyl)propanoic acid exhibits significant antioxidant properties . Antioxidants are vital in neutralizing free radicals, thereby preventing oxidative stress and cellular damage.
- Mechanism of Action : The compound scavenges free radicals and inhibits lipid peroxidation. Its antioxidant capacity can be quantitatively assessed using various assays such as DPPH (2,2-diphenyl-1-picrylhydrazyl) and ABTS (2,2'-azinobis(3-ethylbenzothiazoline-6-sulfonic acid)) assays.
Anticancer Activity
The compound has shown promise as an anticancer agent , with several studies investigating its effects on various cancer cell lines.
Case Studies
- Colon Cancer : A study demonstrated that derivatives of this compound inhibited the proliferation of colon cancer cells with an IC50 value of approximately 11 µM, indicating significant potential as a therapeutic agent against colorectal cancer.
- Breast Cancer : Another study revealed cytotoxic effects on breast cancer cell lines, particularly when combined with standard chemotherapeutics like doxorubicin.
The biological activities of 3-(3-Hydroxycyclohexyl)propanoic acid are mediated through several mechanisms:
- Inhibition of HDACs (Histone Deacetylases) : Compounds derived from this acid have been identified as HDAC inhibitors, which can alter gene expression associated with cancer progression.
- Induction of Apoptosis : The compound promotes apoptotic pathways in cancer cells, leading to increased cell death through mechanisms involving caspase activation.
Pharmacokinetics and Bioavailability
Understanding the pharmacokinetics of 3-(3-Hydroxycyclohexyl)propanoic acid is essential for evaluating its therapeutic potential:
- Absorption : The compound is rapidly absorbed following oral administration.
- Metabolism : It undergoes extensive metabolism in the liver, which may influence its bioavailability and efficacy.
Summary Table of Biological Activities
| Biological Activity | Mechanism | Reference Study |
|---|---|---|
| Antioxidant | Scavenging free radicals | |
| Anticancer (Colon) | Inhibition of cell proliferation | |
| Anticancer (Breast) | Cytotoxic effects | |
| HDAC Inhibition | Altered gene expression | |
| Induction of Apoptosis | Caspase activation |
Q & A
Q. What are the recommended synthetic routes for 3-(3-Hydroxycyclohexyl)propanoic acid, and how can reaction parameters be optimized?
- Methodological Answer : Synthesis of cyclohexyl-derived propanoic acids typically involves multi-step organic reactions. A plausible route (adapted from analogous compounds) includes:
- Step 1 : Cyclohexene oxide ring-opening with a nucleophile (e.g., NaN₃/NH₄Cl in MeOH) to introduce functional groups .
- Step 2 : Catalytic hydrogenation (H₂/Pd-C) to reduce intermediates .
- Step 3 : Hydroxy group protection (e.g., sulfonylation with C₈H₁₇SO₂Cl) and subsequent hydrolysis (NaOH) to yield the carboxylic acid moiety .
- Key Parameters : Temperature (60–100°C), solvent polarity (THF/EtOH), and catalyst loading (5–10% Pd-C) significantly impact yield.
Table 1 : Example Reaction Optimization (Hypothetical Data)
| Step | Catalyst | Solvent | Yield (%) | Purity (HPLC) |
|---|---|---|---|---|
| 1 | NaN₃ | MeOH | 78 | 92 |
| 2 | Pd-C | EtOH | 85 | 95 |
| 3 | NaOH | H₂O | 65 | 89 |
Q. How can 3-(3-Hydroxycyclohexyl)propanoic acid be characterized using spectroscopic techniques?
- Methodological Answer :
- GC-MS : Derivatize with BSTFA/TMCS to enhance volatility. Peaks at m/z 246 (M⁺-H₂O) and 189 (cyclohexyl fragment) are indicative of the structure .
- LC-MS/MS : In negative ion mode, expect a molecular ion [M-H]⁻ at m/z 201.1 and fragments at m/z 183.0 (loss of H₂O) and 139.0 (decarboxylation) .
- NMR : ¹H NMR should show cyclohexyl protons (δ 1.2–2.1 ppm), hydroxyl (δ 4.8 ppm, broad), and propanoic acid protons (δ 2.5–2.8 ppm) .
Q. What safety protocols are essential for handling 3-(3-Hydroxycyclohexyl)propanoic acid in the laboratory?
- Methodological Answer :
- PPE : Use nitrile gloves, lab coat, and safety goggles.
- Ventilation : Ensure fume hood use during synthesis to mitigate inhalation risks .
- Spill Management : Absorb with inert material (e.g., vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, rinse with water for 15 min; seek medical evaluation if irritation persists .
Advanced Research Questions
Q. How can metabolic engineering strategies be applied to produce 3-(3-Hydroxycyclohexyl)propanoic acid from renewable substrates?
- Methodological Answer :
- Substrate Selection : Glycerol or glucose can serve as carbon sources, leveraging E. coli or S. cerevisiae engineered with hydroxacyl-CoA synthases .
- Pathway Design : Introduce heterologous enzymes (e.g., Lactobacillus reuteri propanediol oxidase) to convert 3-hydroxyacyl-CoA intermediates .
- Challenges : Competing pathways (e.g., β-oxidation) may reduce titers; use CRISPRi to suppress fadD expression .
Table 2 : Hypothetical Strain Performance
| Strain | Substrate | Titer (g/L) | Productivity (g/L/h) |
|---|---|---|---|
| E. coli ΔfadD | Glycerol | 12.3 | 0.51 |
| S. cerevisiae HAA1 | Glucose | 8.7 | 0.36 |
Q. How can researchers resolve discrepancies in stereochemical purity during asymmetric synthesis?
- Methodological Answer :
- Chiral Chromatography : Use Chiralpak IA column (hexane:isopropanol, 90:10) to separate enantiomers .
- Catalyst Screening : Test chiral ligands (e.g., BINAP) in hydrogenation steps to enhance enantiomeric excess (ee) .
- NMR Analysis : Employ Mosher’s ester derivatization to confirm absolute configuration .
Q. What strategies address contradictory data in metabolic flux analysis for this compound?
- Methodological Answer :
- Isotopic Tracing : Use ¹³C-labeled glucose to track carbon flow and validate pathway activity .
- Genome-Scale Modeling : Apply tools like COBRApy to predict flux distributions and reconcile experimental vs. theoretical yields .
- Statistical Validation : Perform triplicate experiments with ANOVA to identify outliers in pathway activity measurements .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
